5-Iodo-1H-pyrrole-2-carboxamide
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Overview
Description
5-Iodo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H5IN2O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of an iodine atom at the 5-position and a carboxamide group at the 2-position makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-pyrrole-2-carboxamide typically involves the iodination of 1H-pyrrole-2-carboxamide. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrrole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrrole-2-carboxamide.
Scientific Research Applications
5-Iodo-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1H-pyrrole-2-carboxamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-1H-pyrrole-2-carboxamide: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: The presence of the iodine atom in 5-Iodo-1H-pyrrole-2-carboxamide makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts. This unique reactivity can be leveraged in the synthesis of complex molecules and in various applications in chemistry and biology.
Properties
Molecular Formula |
C5H5IN2O |
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Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-iodo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H5IN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) |
InChI Key |
PJHSSLIDWYPXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)I)C(=O)N |
Origin of Product |
United States |
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